(2Z)-2-[(4-chlorophenyl)imino]-7-hydroxy-N-(5-methylpyridin-2-yl)-2H-chromene-3-carboxamide
説明
特性
IUPAC Name |
2-(4-chlorophenyl)imino-7-hydroxy-N-(5-methylpyridin-2-yl)chromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClN3O3/c1-13-2-9-20(24-12-13)26-21(28)18-10-14-3-8-17(27)11-19(14)29-22(18)25-16-6-4-15(23)5-7-16/h2-12,27H,1H3,(H,24,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGHNRWMVTUWWJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)NC(=O)C2=CC3=C(C=C(C=C3)O)OC2=NC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound (2Z)-2-[(4-chlorophenyl)imino]-7-hydroxy-N-(5-methylpyridin-2-yl)-2H-chromene-3-carboxamide , often referred to by its systematic name, is a chromene derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be described as follows:
- IUPAC Name : this compound
- Molecular Formula : CHClNO
This structure features a chromene backbone substituted with a 4-chlorophenyl imino group and a 5-methylpyridine moiety.
Biological Activity Overview
The biological activity of this compound has been investigated in several studies, revealing its potential as an anti-cancer agent and its effects on various cellular pathways.
-
Inhibition of Tumor Growth : The compound has shown promise in inhibiting the proliferation of cancer cells through various mechanisms, including:
- Induction of apoptosis in cancer cell lines.
- Inhibition of specific kinases involved in cell cycle regulation.
- Modulation of signaling pathways related to tumor growth.
- Antiviral Properties : Preliminary studies suggest that derivatives of this compound may exhibit antiviral activity, particularly against adenoviruses, by targeting viral replication processes .
Case Study 1: Anticancer Activity
In a study examining the anticancer properties of similar chromene derivatives, compounds were tested for their ability to inhibit cell growth in various cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity with IC values in the low micromolar range. Notably, one derivative demonstrated an IC value of 0.27 μM against human adenovirus (HAdV), suggesting a strong potential for further development as an anticancer agent .
Case Study 2: Mechanistic Insights
Mechanistic studies revealed that the compound could induce apoptosis through the activation of caspases and PARP cleavage, indicating a pathway-dependent mechanism for its anticancer effects. Additionally, the compound's ability to inhibit MDM2 was highlighted as a critical factor in its antitumor efficacy .
Data Table: Summary of Biological Activities
類似化合物との比較
Parent Compound: (Z)-2-(4-Methoxyphenylimino)-7-hydroxy-N-(pyridin-2-yl)-2H-chromene-3-carboxamide
Key Structural Differences :
- The parent compound (1) features a 4-methoxyphenylimino group instead of the 4-chlorophenylimino substituent.
- The pyridinyl group in (1) lacks the 5-methyl substitution present in the target compound.
Implications :
- The substitution of 4-chlorophenyl (electron-withdrawing) for 4-methoxyphenyl (electron-donating) in the target compound likely alters enzyme-binding affinity and selectivity.
PHPC: (Z)-2-(4-Methoxyphenylimino)-7-hydroxy-N-(pyridine-2-yl)-2H-chromene-3-carboxamide
Key Structural Differences :
- PHPC shares the chromene-carboxamide scaffold but retains the 4-methoxyphenylimino group and lacks the 5-methylpyridinyl substitution.
Comparison with Target Compound :
- The 4-chlorophenylimino group in the target compound may confer stronger inhibition of CBR1 compared to PHPC, as chloro substituents are associated with higher potency in CBR1 inhibitors .
Chromene Derivatives with Pyrimidinone Modifications
Example: 9-(2-Chlorobenzylidene)-5-(2-chlorophenyl)-2-phenyl-3,5,6,7,8,9-hexahydro-4H-chromeno[2,3-d]pyrimidin-4-one (Compound 4) .
Key Structural Differences :
- Incorporates a pyrimidinone ring fused to the chromene core.
- Lacks the carboxamide group but includes a benzylidene substituent.
Research Findings and Mechanistic Insights
- Electron-Withdrawing vs. Electron-Donating Groups: The 4-chlorophenylimino group in the target compound may enhance binding to CBR1’s hydrophobic active site compared to methoxy-substituted analogs .
- Role of Pyridinyl Substituents : The 5-methyl group on the pyridinyl moiety could reduce metabolic degradation, extending plasma half-life .
- Dual Targeting Potential: Structural similarities to both AKR1B10 and CBR1 inhibitors suggest the target compound may inhibit multiple enzymes involved in chemoresistance .
Q & A
Basic: What are the key synthetic routes for synthesizing (2Z)-2-[(4-chlorophenyl)imino]-7-hydroxy-N-(5-methylpyridin-2-yl)-2H-chromene-3-carboxamide?
Methodological Answer:
The synthesis typically involves multi-step condensation reactions. Key steps include:
- Core Chromene Formation : Condensation of 7-hydroxy-2H-chromene-3-carboxylic acid derivatives with 5-methylpyridin-2-amine under reflux in ethanol or DMF .
- Imine Formation : Reaction of the chromene intermediate with 4-chloroaniline in the presence of p-toluenesulfonic acid (PTSA) as a catalyst, often under anhydrous conditions to avoid hydrolysis .
- Protection/Deprotection : The hydroxyl group may require protection (e.g., using acetyl or tert-butyldimethylsilyl groups) during imine formation to prevent side reactions .
Purification is achieved via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol .
Basic: What spectroscopic techniques are essential for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) :
- 1H/13C NMR : Assign peaks for the chromene backbone (e.g., olefinic protons at δ 6.5–7.5 ppm), imine proton (δ ~8.2 ppm), and pyridinyl substituents .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals and confirm connectivity .
- Infrared (IR) Spectroscopy : Identify functional groups (e.g., hydroxyl stretch at ~3400 cm⁻¹, imine C=N at ~1600 cm⁻¹) .
- Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS (expected [M+H]+ ~424 Da) .
- X-ray Crystallography : Use SHELXL for structural refinement to resolve stereochemistry (e.g., Z-configuration of imine) .
Advanced: How to resolve contradictory data between theoretical and experimental NMR spectra?
Methodological Answer:
- Density Functional Theory (DFT) : Perform B3LYP/6-31G* calculations to simulate NMR shifts. Compare with experimental data to identify discrepancies caused by solvent effects (e.g., DMSO vs. gas phase) or tautomerism .
- Experimental Validation : Use DEPT-135 to distinguish CH₃/CH₂ groups and HSQC to correlate 1H-13C couplings. Adjust for dynamic effects (e.g., imine tautomerization) via variable-temperature NMR .
Advanced: What strategies optimize the imine formation step to prevent side reactions?
Methodological Answer:
- Reaction Conditions : Use molecular sieves (3Å) to scavenge water, maintain pH ~5–6 with acetic acid, and employ anhydrous solvents (e.g., THF or toluene) .
- Monitoring : Track reaction progress via TLC (Rf ~0.3 in ethyl acetate/hexane 1:1) or HPLC (C18 column, acetonitrile/water gradient).
- Catalyst Optimization : Screen Lewis acids (e.g., ZnCl₂) or ionic liquids to enhance imine yield .
Basic: What are the common chemical reactions this compound undergoes?
Methodological Answer:
- Oxidation : The hydroxyl group oxidizes to a ketone using KMnO₄ or Dess-Martin periodinane .
- Nucleophilic Substitution : Chlorine on the phenyl ring reacts with amines (e.g., piperidine) in DMF at 80°C .
- Hydrolysis : The imine bond cleaves under acidic conditions (HCl/H₂O, reflux) to yield primary amine and carbonyl intermediates .
Advanced: How to determine the Z-configuration of the imine group experimentally?
Methodological Answer:
- X-ray Crystallography : Resolve the crystal structure using SHELXL. The Z-configuration is confirmed by the cis arrangement of the chlorophenyl and chromene groups .
- NOESY NMR : Detect spatial proximity between the imine proton (δ ~8.2 ppm) and adjacent chromene protons .
Advanced: What approaches study the compound’s interaction with biological targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to model binding to kinases or GPCRs. Validate with mutagenesis (e.g., alanine scanning) .
- Surface Plasmon Resonance (SPR) : Measure binding kinetics (KD) to immobilized targets .
- In Vitro Assays : Test inhibition of COX-2 or TNF-α production in macrophage cells (IC50 determination) .
Basic: How to address solubility challenges for in vitro studies?
Methodological Answer:
- Solubility Enhancement : Prepare stock solutions in DMSO (≤1% v/v in assays). For aqueous buffers, use surfactants (e.g., Tween-80) or cyclodextrin inclusion complexes .
- Prodrug Design : Introduce phosphate or PEG groups to improve hydrophilicity .
Advanced: How to analyze reaction kinetics of the carboxamide group under basic conditions?
Methodological Answer:
- HPLC Monitoring : Quantify degradation products (e.g., free amine) under NaOH (0.1–1 M) at 25–50°C. Fit data to pseudo-first-order kinetics .
- Eyring Analysis : Plot ln(k/T) vs. 1/T to calculate activation parameters (ΔH‡, ΔS‡) .
Advanced: How to handle discrepancies in crystallographic data refinement?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
